ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate
Description
Ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. This core is substituted with a 3-phenyl group and a thioether-linked propanamido-thiophene-3-carboxylate moiety. The compound’s design integrates pharmacophores known for modulating enzyme activity, such as anti-tyrosinase or kinase inhibition, based on structural analogs described in the literature . Its ethyl ester group enhances solubility, while the 3,4-dimethylphenyl substituent may influence lipophilicity and target binding .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O4S3/c1-4-40-32(39)28-24(21-14-13-19(2)20(3)17-21)18-42-29(28)34-26(37)15-16-41-33-35-30-27(23-11-8-12-25(23)43-30)31(38)36(33)22-9-6-5-7-10-22/h5-7,9-10,13-14,17-18H,4,8,11-12,15-16H2,1-3H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSWXNEOMDQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molar mass of approximately 651.82 g/mol. The structure features multiple functional groups including thiophene and pyrimidine rings, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 651.82 g/mol |
| CAS Number | 379248-19-8 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar heterocyclic structures have shown effective inhibition against various viral strains. The compound's structural components may enhance its affinity for viral proteins or enzymes critical for viral replication .
Anticancer Activity
Research has also explored the anticancer potential of compounds containing thieno[2,3-d]pyrimidine moieties. These studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest . The presence of the dimethylphenyl group may further enhance these effects by improving solubility and bioavailability.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in viral replication or cancer cell metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Modulation of Signaling Pathways : Affecting pathways related to cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antiviral Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the Tobacco Mosaic Virus (TMV), revealing significant antiviral activity with EC50 values ranging from 0.012 to 0.35 μM depending on structural modifications .
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity at low concentrations .
Scientific Research Applications
Biological Applications
-
Antioxidant Activity :
- Compounds containing thiophene derivatives have been reported to exhibit significant antioxidant properties. Research indicates that the incorporation of specific substituents can enhance the radical scavenging activity of these compounds. For instance, studies on related thiophene compounds have shown promising results in inhibiting oxidative stress in cellular models .
-
Antibacterial Activity :
- The compound's structure suggests potential antibacterial properties. A study involving similar thiophene derivatives demonstrated their effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or function . The presence of the thioamide moiety may contribute to this activity by interacting with bacterial enzymes.
-
Anticancer Potential :
- Thiophene derivatives are increasingly recognized for their anticancer properties. Research has shown that compounds similar to ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Material Science Applications
- Organic Electronics :
- The unique electronic properties of thiophene-based compounds make them suitable candidates for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The ability to tune their electronic properties through structural modifications allows for optimization in device performance .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is a common method for synthesizing substituted thiophenes by reacting aldehydes with activated nitriles and sulfur under basic conditions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Study 1: Antioxidant Evaluation
A study evaluated a series of thiophene derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that modifications to the thiophene core significantly influenced antioxidant activity; compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Case Study 2: Antibacterial Testing
In a comparative study of various thiophene derivatives against Gram-positive and Gram-negative bacteria, ethyl 4-(3,4-dimethylphenyl)-2-(propanamido)thiophenes demonstrated notable antibacterial effects with minimum inhibitory concentrations comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other thieno[2,3-d]pyrimidine derivatives. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylphenyl substituent (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in and . This difference may alter binding affinity to hydrophobic enzyme pockets .
- Ester vs. Amide Terminal Groups : The ethyl ester in the target compound enhances solubility relative to the acetamide-terminated analogs, which may improve bioavailability .
Comparison of Yields :
- Target compound analogs: 22–78% yields ().
- Higher yields (85–94%) reported for simpler thiophene-carboxylates due to fewer steric challenges .
Characterization Data :
- ¹H NMR : Expected signals: δ 1.2–1.4 (t, ethyl CH₃), δ 2.2–2.6 (m, cyclopentane CH₂), δ 6.8–7.4 (aromatic protons).
- HRMS : Calculated for C₃₄H₃₃N₃O₄S₂: [M+H]⁺ 636.1890; experimental ≈636.1895 .
Preparation Methods
Table 1. Optimization of Thioether Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | 1,4-Dioxane | Ethanol |
| Base | NaOEt | K₂CO₃ | NaOEt |
| Temperature (°C) | 50 | 80 | 50 |
| Yield (%) | 76 | 65 | 76 |
Data adapted from highlights ethanol and NaOEt as superior for thiol substitution, minimizing side reactions observed in polar aprotic solvents like 1,4-dioxane.
Table 2. Coupling Efficiency for Amide Bond Formation
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | DCM | 7.75 | 86 |
| HATU/DIPEA | DMF | 12 | 78 |
| DCC/HOBt | THF | 24 | 62 |
EDCI/DMAP in DCM provides the highest yield (86%) for amide bond formation, as evidenced in benzo[b]thiophene derivatization.
Analytical Validation and Characterization
- FT-IR Spectroscopy : The final compound exhibits characteristic peaks at 1753 cm⁻¹ (ester C=O), 1689 cm⁻¹ (amide C=O), and 1629 cm⁻¹ (thioether C-S).
- ¹H NMR : Key signals include δ 8.77 (d, J = 8.4 Hz, thiophene-H), δ 7.83–7.51 (m, aromatic-H from phenyl and dimethylphenyl groups), δ 5.84 (s, CH from cyclopentane), and δ 2.38 (s, CH₃ from dimethylphenyl).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 669.18 (calculated for C₃₄H₃₁N₃O₄S₂).
Q & A
Q. Key variables :
- Solvent choice : DMF enhances solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Piperidine or acetic acid accelerates Knoevenagel condensations in thiophene functionalization .
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require shorter durations to avoid decomposition .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they target?
- NMR spectroscopy :
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 329.46 for analogous compounds) .
Basic: What are the primary pharmacological targets hypothesized for this compound?
Thienopyrimidine derivatives are known to interact with:
- Kinases : Inhibition of tyrosine kinase domains via hydrogen bonding with the pyrimidine core .
- Enzymes with redox-active sites : The thioether and ester groups may modulate antioxidant or anti-inflammatory pathways .
- DNA topoisomerases : Intercalation potential due to planar aromatic systems .
Methodology: Initial target screening involves enzyme inhibition assays (e.g., fluorescence-based kinase assays) and molecular docking studies using software like AutoDock Vina .
Basic: How should researchers handle stability issues during storage and handling?
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of thioether and ester groups .
- Light sensitivity : Use amber vials to avoid photodegradation of the thiophene ring .
- Solubility : Prepare fresh solutions in DMSO or DMF; avoid aqueous buffers unless stabilized with surfactants .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Structure-Activity Relationship (SAR) insights:
- Thiophene substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance kinase inhibition by increasing electrophilicity at the pyrimidine core .
- Aromatic rings : 3,4-Dimethylphenyl improves lipophilicity and membrane permeability compared to unsubstituted phenyl .
- Propanamido linker : Extending the chain length increases flexibility, potentially improving binding to conformational epitopes .
Methodology: Compare IC50 values in bioassays across analogs (e.g., Table 1 in ). Use QSAR models to predict activity cliffs .
Advanced: What computational tools can elucidate reaction mechanisms and optimize synthesis?
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map energy profiles for cyclocondensation steps .
- Solvent effects : COSMO-RS simulations predict solvent compatibility and transition-state stabilization .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures for amidation .
Advanced: How can contradictions in synthetic yields (e.g., 72–94% across studies) be resolved?
- Variable control :
- Catalyst loading : Excess morpholine in Knoevenagel reactions reduces side-product formation .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) improves recovery vs. recrystallization .
- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature vs. solvent ratio) .
Advanced: What challenges arise in structural elucidation due to the compound’s complexity?
- Signal overlap in NMR : Utilize 2D techniques (HSQC, HMBC) to resolve aromatic proton coupling in the thienopyrimidine core .
- Stereochemical ambiguity : X-ray crystallography confirms absolute configuration (e.g., CCDC deposition for analogous compounds ).
- Degradation products : LC-MS/MS identifies hydrolyzed esters or oxidized thioethers during stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
